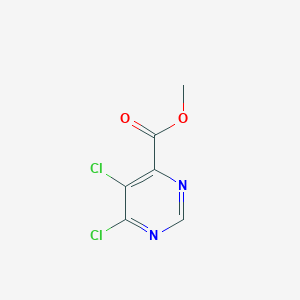
3-methyl-1,2,3,4-tetrahydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,2,3,4-tetrahydroquinolin-4-one is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound features a quinoline core structure with a methyl group at the third position and a ketone group at the fourth position. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 3-methyl-1,2,3,4-tetrahydroquinolin-4-one can be achieved through several methods. One common approach involves the reduction of quinoline derivatives followed by cyclization. For instance, the hydrogenation of quinoline in the presence of a palladium catalyst can yield tetrahydroquinoline, which can then be further functionalized to introduce the methyl and ketone groups .
Another method involves the use of domino reactions, where multiple transformations occur in a single operation without isolating intermediates. This approach is advantageous due to its high efficiency and atom economy . Industrial production methods often utilize high-pressure hydrogenation and catalytic processes to achieve large-scale synthesis of this compound .
Chemical Reactions Analysis
3-Methyl-1,2,3,4-tetrahydroquinolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized to form quinoline derivatives.
Substitution: The methyl group at the third position can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which are valuable intermediates in organic synthesis .
Scientific Research Applications
3-Methyl-1,2,3,4-tetrahydroquinolin-4-one has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of 3-methyl-1,2,3,4-tetrahydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
3-Methyl-1,2,3,4-tetrahydroquinolin-4-one can be compared with other similar compounds such as 1,2,3,4-tetrahydroisoquinoline and 4-hydroxy-2-quinolone.
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar tetrahydroquinoline core but lacks the ketone group at the fourth position.
4-Hydroxy-2-quinolone: This compound has a hydroxyl group at the fourth position instead of a ketone.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
30448-38-5 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



